(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3S)-1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c19-14-5-3-4-13(10-14)11-22-17-7-2-1-6-16(17)20-18(22)21-9-8-15(23)12-21/h1-7,10,15,23H,8-9,11-12H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUBERKYDYSJPD-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol, a compound with the molecular formula and CAS number 225117-60-2, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, potential as an immunotherapy agent, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN3O |
| Molecular Weight | 311.35 g/mol |
| CAS Number | 225117-60-2 |
| Synonyms | This compound |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those structurally related to this compound. For example, compounds with similar imidazole frameworks have demonstrated significant activity against Gram-positive and Gram-negative bacteria.
In one study, derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli using the agar disc-diffusion method. The results indicated that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 11 nM against resistant strains, suggesting a robust antibacterial profile that may extend to this compound as well .
Immunomodulatory Potential
The compound's structure suggests potential interactions with immune checkpoint proteins, particularly PD-1/PD-L1 pathways critical in cancer immunotherapy. Research into small molecule inhibitors targeting these pathways has revealed that modifications in benzimidazole structures can enhance binding affinity and efficacy against tumors expressing PD-L1. This positions this compound as a candidate for further investigation in cancer treatment strategies .
Neuropharmacological Effects
Preliminary studies indicate that compounds similar to this compound may influence neurotransmitter systems, particularly serotonin and dopamine receptors. This suggests potential applications in treating mood disorders or cognitive impairments. Compounds exhibiting selective activity on serotonin receptors have been linked to pro-cognitive and anxiolytic effects .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various imidazole derivatives, including those structurally related to this compound. The findings showed:
| Bacteria | MIC (nM) |
|---|---|
| Staphylococcus aureus | 44 |
| Methicillin-resistant S. aureus | 180 |
| Escherichia coli | 360 |
These results indicate that the compound could be effective against resistant strains, warranting further exploration into its mechanism of action .
Evaluation of Immunotherapy Potential
In a study focusing on PD-L1 inhibitors, compounds similar to this compound were screened for their ability to disrupt PD-L1 dimerization. The results suggested that modifications in the benzimidazole core could enhance binding efficiency, indicating a promising direction for developing novel immunotherapeutics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|---|
| Alegaon et al. (2023) | PYZ43 | Breast Cancer | 0.5 |
| Murahari et al. (2023) | PYZ30 | Colon Cancer | 0.8 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects, particularly as a COX-II inhibitor. COX-II inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs.
| Study | Compound | COX-II Inhibition IC50 (µM) |
|---|---|---|
| Chavan et al. (2023) | PYZ34 | 0.4 |
| Eren et al. (2023) | PYZ37 | 0.2 |
Neuroprotective Effects
Recent studies suggest that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Screening
A study conducted by Bandgar et al. explored a series of benzimidazole derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, particularly those resistant to conventional therapies.
Case Study 2: COX-II Inhibition
In a comparative study on COX-II inhibitors, researchers evaluated the efficacy of several benzimidazole derivatives against standard drugs like Celecoxib. The findings revealed that certain derivatives exhibited superior selectivity and potency, indicating their potential as safer alternatives for chronic pain management.
Chemical Reactions Analysis
Attachment of the Pyrrolidine Moiety
The (S)-pyrrolidin-3-ol group is coupled to the benzimidazole’s 2-position via nucleophilic substitution or transition metal-catalyzed cross-coupling:
-
Method A : Buchwald-Hartwig amination of 2-chloro-1H-benzimidazole with (S)-pyrrolidin-3-ol using Pd catalysts (e.g., Pd(OAc), Xantphos) .
-
Method B : Direct substitution of a halogenated benzimidazole intermediate with pyrrolidine under basic conditions .
Key Reaction :
Stereochemical Control
The (S)-configuration at the pyrrolidine’s 3-position is achieved using:
-
Chiral resolution : Separation of enantiomers via chiral column chromatography .
-
Asymmetric synthesis : Use of chiral auxiliaries or catalysts during pyrrolidine ring formation .
Deprotection and Final Steps
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Hydrogenolysis : Removal of protecting groups (e.g., Cbz) using H and Pd/C .
-
Purification : Final compound isolation via recrystallization or HPLC .
Key Reaction Data
Analytical Characterization
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects
- 3-Fluorobenzyl Group: Unique to the target compound, this substituent increases lipophilicity (logP) and metabolic resistance compared to non-fluorinated analogs (e.g., phenylethyl in 1a) .
- Hydroxyl Group Configuration : The (S)-OH in the target compound contrasts with 1a ’s (R)-configured pyrrolidine, which could lead to divergent enantioselective interactions in chiral environments .
Functional Group Modifications
- Urea Linkage () : The urea-containing derivative forms strong hydrogen bonds, enhancing crystalline stability but possibly reducing membrane permeability relative to the target’s hydroxyl .
Q & A
Q. What are the optimal synthetic routes for (S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core followed by functionalization. For example:
Benzimidazole Core Formation : Condensation of 3-fluorobenzylamine with o-phenylenediamine derivatives under acidic conditions (e.g., HCl) to generate the 1H-benzo[d]imidazole scaffold.
Pyrrolidine Substitution : Coupling the benzimidazole with a chiral pyrrolidin-3-ol derivative via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Key Variables :
- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may reduce enantiomeric purity.
- Catalysts : Chiral catalysts (e.g., Ru complexes) preserve stereochemistry .
- Yield Optimization : Microwave-assisted synthesis reduces side reactions (e.g., epimerization) and improves yields by 15–20% compared to conventional heating .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirms regiochemistry and stereochemistry. For example:
- The 3-fluorobenzyl group shows characteristic aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for ortho/meta protons).
- The pyrrolidin-3-ol moiety exhibits distinct signals for the hydroxyl proton (δ 4.8–5.2 ppm, broad) and chiral center splitting .
- FT-IR : Validates functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
- HRMS : Ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₉H₂₀FN₃O: 326.1612; observed: 326.1609) .
Q. What are the solubility challenges of this compound in aqueous media, and how can they be mitigated for biological assays?
- Methodological Answer :
- Solubility Profile : Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic benzimidazole and fluorobenzyl groups.
- Mitigation Strategies :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment : Protonation of the pyrrolidine nitrogen at acidic pH (e.g., pH 4.5) improves solubility by 3–5 fold .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorobenzyl substitution) impact antimicrobial activity, and what mechanistic insights explain these trends?
- Methodological Answer :
- SAR Insights :
| Substituent | MIC (μg/mL) Against S. aureus | Mechanism |
|---|---|---|
| 3-Fluorobenzyl | 15.62 | DNA gyrase inhibition |
| 4-Fluorobenzyl | 31.25 | Reduced membrane permeability |
| Unsubstituted benzyl | >100 | No target binding |
- Mechanistic Basis :
- The 3-fluoro group enhances lipophilicity, promoting bacterial membrane penetration.
- Benzimidazole mimics purine bases, interfering with DNA replication via topoisomerase inhibition .
Q. What computational methods are used to predict the compound’s binding affinity for neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Docking Studies :
Target Preparation : Retrieve 5-HT₃ receptor structure (PDB: 6WHR) and optimize protonation states.
Ligand Preparation : Generate low-energy conformers of the compound using OMEGA.
Docking : Use AutoDock Vina with a grid box centered on the orthosteric site.
- Results :
- Predicted ΔG = −9.2 kcal/mol, suggesting strong binding via H-bonds with Tyr234 and π-π stacking with Trp183 .
- Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .
Q. How can contradictory data on antifungal activity (e.g., MIC variability across studies) be resolved?
- Methodological Answer :
- Data Discrepancy Causes :
- Assay Variability : Broth microdilution (CLSI M27) vs. agar diffusion (CLSI M44). Broth methods show lower MICs due to better compound diffusion .
- Strain Differences : C. albicans ATCC 90028 vs. clinical isolates with upregulated efflux pumps (e.g., CDR1/2) .
- Resolution Strategies :
- Standardize protocols using CLSI guidelines.
- Include efflux pump inhibitors (e.g., verapamil) to isolate intrinsic activity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
